molecular formula C14H16ClN3O2 B4560355 N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-propylacetamide

N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-propylacetamide

Cat. No.: B4560355
M. Wt: 293.75 g/mol
InChI Key: CNTDXEOVMZDVDP-UHFFFAOYSA-N
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Description

N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-propylacetamide is a useful research compound. Its molecular formula is C14H16ClN3O2 and its molecular weight is 293.75 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 293.0931045 g/mol and the complexity rating of the compound is 322. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Pharmacological Potential
A novel synthetic route to 1,3,4-oxadiazole derivatives, including N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-propylacetamide, demonstrates significant α-glucosidase inhibitory potential, suggesting their utility in managing diabetes through enzyme inhibition. These compounds were synthesized from common raw materials, highlighting a method that could yield promising drug leads (Iftikhar et al., 2019).

Antibacterial and Anti-enzymatic Activities
Research on N-substituted 5-[(4-chlorophenoxy) methyl]-1,3,4-oxadiazole-2yl-2-sulfanyl acetamides reveals potential antibacterial agents against both gram-negative and gram-positive bacteria and moderate inhibitors of the α-chymotrypsin enzyme. This study showcases the antimicrobial potential of these compounds, especially against S. typhi, K. pneumoniae, and S. aureus, indicating their potential in addressing bacterial infections (Siddiqui et al., 2014).

Cytotoxic Evaluation for Cancer Treatment
Some quinazolinone-1,3,4-oxadiazole conjugates have been synthesized and evaluated for their cytotoxic effects against cancer cell lines such as MCF-7 and HeLa. Compounds exhibiting remarkable cytotoxic activity suggest the therapeutic potential of these derivatives in cancer treatment, with specific modifications enhancing their activity against certain cancer cell lines (Hassanzadeh et al., 2019).

Anticonvulsant Activity
Studies on omega-(1H-1-imidazolyl)-N-phenylalkanoic acid amide derivatives demonstrate anticonvulsant activities, with specific compounds showing efficacy comparable to established anticonvulsant drugs. This highlights the potential of this compound derivatives in developing new anticonvulsant therapies (Aktürk et al., 2002).

Anti-inflammatory and Anti-thrombotic Effects
Research into 1,3,4-oxadiazole derivatives has also explored their anti-inflammatory and anti-thrombotic properties. Specific compounds have shown promising results in in-vitro and in-vivo studies, including the inhibition of COX-2 enzyme, suggesting their utility in developing anti-inflammatory and thrombolytic pharmaceuticals (Basra et al., 2019).

Properties

IUPAC Name

N-[[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-N-propylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16ClN3O2/c1-3-8-18(10(2)19)9-13-16-14(17-20-13)11-4-6-12(15)7-5-11/h4-7H,3,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNTDXEOVMZDVDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CC1=NC(=NO1)C2=CC=C(C=C2)Cl)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-propylacetamide
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N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-propylacetamide
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N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-propylacetamide
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N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-propylacetamide
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N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-propylacetamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.